N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
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Description
N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H20BrN3O and its molecular weight is 374.282. The purity is usually 95%.
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Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Activities : A study designed and synthesized a compound similar to N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, which exhibited notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities. This implies potential therapeutic applications in managing pain and inflammation, as well as counteracting oxidative stress (Nayak et al., 2014).
Anticonvulsant and Antidepressant Activities : Derivatives of this compound have been synthesized and evaluated for their anticonvulsant and antidepressant activities. Some derivatives significantly reduced immobility times in behavioral despair tests in mice, suggesting potential applications in treating depression and convulsive disorders (Xie et al., 2013).
Antimicrobial Activity : Some derivatives were synthesized and evaluated for antimicrobial activity. These compounds displayed good antimicrobial activities, with specific derivatives showing high activity against most strains. This suggests potential for developing new antimicrobial agents (Fahim & Ismael, 2019).
Antitumor Activity : A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for their potential antitumor activity. Some compounds demonstrated considerable anticancer activity against certain cancer cell lines, indicating a potential role in cancer therapy (Yurttaş et al., 2015).
Anticonvulsant Agents : A study synthesized (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants. The compounds showed moderate anticonvulsant activity and were evaluated for their interaction with anticonvulsant biotargets, suggesting potential applications in treating epilepsy (Severina et al., 2020).
β-Secretase (BACE1) Inhibitors : Derivatives of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide were synthesized as β-secretase (BACE1) inhibitors, a therapeutic target for Alzheimer's disease. The study identified compounds with significant BACE1 inhibition, suggesting potential in treating neurodegenerative diseases (Edraki et al., 2015).
Anti-HIV Drugs : Density Functional Theory (DFT) studies on acetamide derivatives have shown that certain substitutions can significantly enhance their potency as anti-HIV drugs, providing insights into drug design for HIV treatment (Oftadeh et al., 2013).
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c19-16-8-4-5-9-17(16)20-18(23)14-21-10-12-22(13-11-21)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFOUIYCIPZGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.